molecular formula C13H20Cl2N2O B1675885 Acetanilide, 2'-chloro-2-(diethylamino)-5'-methyl-, hydrochloride CAS No. 77966-49-5

Acetanilide, 2'-chloro-2-(diethylamino)-5'-methyl-, hydrochloride

Cat. No.: B1675885
CAS No.: 77966-49-5
M. Wt: 291.21 g/mol
InChI Key: QJGPFZRNGFPLNC-UHFFFAOYSA-N
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Description

Acetanilide, 2’-chloro-2-(diethylamino)-5’-methyl-, hydrochloride is a chemical compound with significant applications in various fields It is a derivative of acetanilide, characterized by the presence of a chloro group, a diethylamino group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 2’-chloro-2-(diethylamino)-5’-methyl-, hydrochloride typically involves the acylation of aniline derivatives. The process begins with the chlorination of acetanilide to introduce the chloro group. This is followed by the introduction of the diethylamino group through a substitution reaction. The final step involves the methylation of the compound to obtain the desired product. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 2’-chloro-2-(diethylamino)-5’-methyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex compounds.

    Reduction: The compound can be reduced to form simpler derivatives, often involving the use of reducing agents.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Acetanilide, 2’-chloro-2-(diethylamino)-5’-methyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a catalyst in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetanilide, 2’-chloro-2-(diethylamino)-5’-methyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2’,6’-diethyl-N-(methoxymethyl) acetanilide: Known for its use as a preemergence herbicide.

    2-Chloro-2’,6’-dimethylacetanilide: Used in the determination of enantiomers of tocainide in blood plasma.

Uniqueness

Acetanilide, 2’-chloro-2-(diethylamino)-5’-methyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

77966-49-5

Molecular Formula

C13H20Cl2N2O

Molecular Weight

291.21 g/mol

IUPAC Name

N-(2-chloro-5-methylphenyl)-2-(diethylamino)acetamide;hydrochloride

InChI

InChI=1S/C13H19ClN2O.ClH/c1-4-16(5-2)9-13(17)15-12-8-10(3)6-7-11(12)14;/h6-8H,4-5,9H2,1-3H3,(H,15,17);1H

InChI Key

QJGPFZRNGFPLNC-UHFFFAOYSA-N

SMILES

CC[NH+](CC)CC(=O)NC1=C(C=CC(=C1)C)Cl.[Cl-]

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC(=C1)C)Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Acetotoluidide, 6'-chloro-2-(diethylamino)-, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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